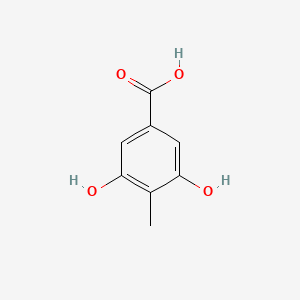

3,5-二羟基-4-甲基苯甲酸

描述

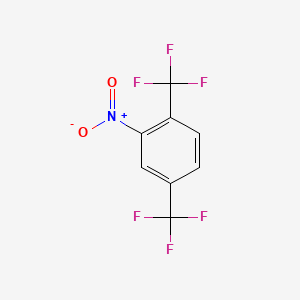

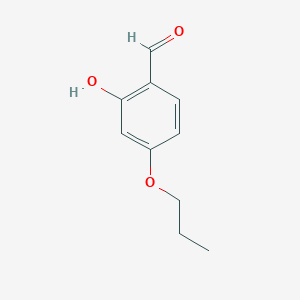

3,5-Dihydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3,5-Dihydroxy-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dihydroxy-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dihydroxy-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物和药理活性没食子酸,是3,5-二羟基-4-甲基苯甲酸的相关化合物,与各种生物和药理活性相关,如抗氧化、抗真菌、抗病毒、细胞毒性和酶抑制等性质。这种化合物在常见食物中以不同浓度存在,如蓝莓、黑莓、草莓、李子、葡萄、芒果、腰果、榛子、核桃、茶和葡萄酒。消费后,没食子酸被代谢和排泄,展示其生物活性潜力 (Daglia et al., 2014)。

化工应用在化工行业中,像没食子酸这样的3,5-二羟基-4-甲基苯甲酸衍生物被广泛应用。没食子酸在各个领域都有应用,包括生物、医药和化工行业。其多功能性源自其结构性质和化学反应性,使其成为化学研究和工业应用的研究对象 (Zhong Chong-mao, 2010)。

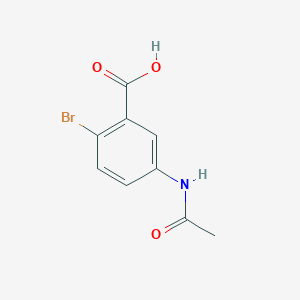

生物活性化合物的合成合成生物活性化合物,如抗癌药物,利用从3,5-二羟基-4-甲基苯甲酸衍生的中间体。例如,用于合成某些抗癌药物的关键中间体溴甲基-3,4-二氢-2-甲基-4-氧喹啉,是从与3,5-二羟基-4-甲基苯甲酸相关的化合物制备而来 (Cao Sheng-li, 2004)。

材料科学与工程在材料科学和工程中,3,5-二羟基-4-甲基苯甲酸及其衍生物在配位聚合物和分子组装的形成中发挥作用。这些材料是用各种方法合成的,包括水热合成,并且被研究其稳定性和在工程和材料科学中的潜在应用 (S. Varughese & V. Pedireddi, 2005)。

安全和危害

作用机制

Mode of Action

It is hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, given its hydroxyl groups .

Biochemical Pathways

The biochemical pathways affected by 3,5-Dihydroxy-4-methylbenzoic acid are currently unknown. It is possible that it may influence pathways related to oxidative stress or inflammation, given its structural similarity to other phenolic compounds .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It is possible that it may exert antioxidant or anti-inflammatory effects, similar to other phenolic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Dihydroxy-4-methylbenzoic acid .

属性

IUPAC Name |

3,5-dihydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRRXSZDSGYLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372708 | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28026-96-2 | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 3,5-dihydroxy-4-methylbenzoic acid?

A: 3,5-Dihydroxy-4-methylbenzoic acid has been isolated from various natural sources, including fungi like Penicillium rubrum [] and Penicillium janthinellium Biourge [], as well as from lichen [].

Q2: What are the potential applications of 3,5-dihydroxy-4-methylbenzoic acid in material science?

A: Research suggests that 3,5-dihydroxy-4-methylbenzoic acid can be used as a monomer in the synthesis of polyester membranes for reverse osmosis desalination. These membranes demonstrate excellent water permeability, high rejection of sodium chloride and boron, and remarkable resistance to chlorine degradation []. This application holds significant promise for improving water purification technologies.

Q3: How does the structure of 3,5-dihydroxy-4-methylbenzoic acid relate to its biological activity?

A: While 3,5-dihydroxy-4-methylbenzoic acid itself exhibits alpha-glucosidase inhibition, researchers have investigated the structure-activity relationship by synthesizing derivatives []. Bromination of related compounds, like methyl β-orsellinate, has led to derivatives with enhanced antimicrobial activity against specific bacterial strains []. This highlights the importance of structural modifications in influencing the biological activity of this class of compounds.

Q4: Are there efficient methods to synthesize 3,5-dihydroxy-4-methylbenzoic acid?

A: Yes, researchers have developed a five-step synthesis of 3,5-dihydroxy-4-methylbenzoic acid starting from tri-O-methylgallic acid []. This synthetic route allows for the controlled production of the compound for further research and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)